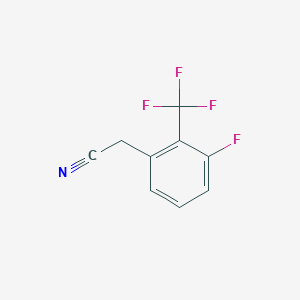

3-Fluoro-2-(trifluoromethyl)phenylacetonitrile

CAS No.: 1000526-58-8

Cat. No.: VC5503436

Molecular Formula: C9H5F4N

Molecular Weight: 203.14

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1000526-58-8 |

|---|---|

| Molecular Formula | C9H5F4N |

| Molecular Weight | 203.14 |

| IUPAC Name | 2-[3-fluoro-2-(trifluoromethyl)phenyl]acetonitrile |

| Standard InChI | InChI=1S/C9H5F4N/c10-7-3-1-2-6(4-5-14)8(7)9(11,12)13/h1-3H,4H2 |

| Standard InChI Key | UADIGAUUNBZPDF-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)F)C(F)(F)F)CC#N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure is defined by a phenyl ring substituted with a fluorine atom at the 3-position and a trifluoromethyl () group at the 2-position, connected to an acetonitrile moiety (). This arrangement is represented by the SMILES notation \text{C1=CC(=C(C(=C1)F)C(F)(F)F)CC#N}, which clarifies the spatial orientation of substituents . The presence of electron-withdrawing groups ( and ) polarizes the aromatic ring, enhancing reactivity in electrophilic substitution reactions.

Crystallographic and Spectroscopic Data

While crystallographic data for this specific isomer is limited, analogous fluorophenylacetonitriles exhibit monoclinic crystal systems with hydrogen bonding between nitrile groups and adjacent fluorinated substituents . Infrared (IR) spectroscopy typically shows a strong absorption band near 2240 cm, characteristic of the nitrile () functional group. Nuclear magnetic resonance (NMR) spectra would reveal distinct signals for aromatic protons, fluorine atoms, and the group, though experimental data for this compound remains unpublished .

Physicochemical Properties

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 203.14 g/mol | |

| Purity | ≥97% | |

| Storage Conditions | Sealed, 2–8°C |

Solubility and Partitioning

The compound is insoluble in water due to its hydrophobic fluorinated groups but exhibits solubility in organic solvents such as dichloromethane, dimethylformamide, and tetrahydrofuran . The calculated partition coefficient () of 2.91 indicates moderate lipophilicity, making it suitable for penetrating biological membranes in drug delivery applications .

Synthetic Applications and Reactivity

Role in Pharmaceutical Intermediates

3-Fluoro-2-(trifluoromethyl)phenylacetonitrile is a key precursor in synthesizing kinase inhibitors and antiviral agents. For example, its nitrile group can undergo hydrolysis to carboxylic acids or reduction to primary amines, enabling diversification into target molecules . A 2025 study by MolCore BioPharmatech highlighted its use in producing intermediates for Janus kinase (JAK) inhibitors, which are pivotal in treating autoimmune disorders .

Cross-Coupling Reactions

Computational Chemistry Insights

Topological Polar Surface Area (TPSA)

The TPSA of 23.79 Ų, calculated using fragment-based methods, suggests moderate permeability across the blood-brain barrier, making the compound a candidate for central nervous system-targeted therapeutics .

Hydrogen Bonding Capacity

With one hydrogen bond acceptor (the nitrile group) and no donors, the compound’s interaction with biological targets is primarily mediated through hydrophobic and van der Waals forces .

| Parameter | Description | Source |

|---|---|---|

| GHS Classification | Acute Toxicity (Oral, Dermal) | |

| Recommended PPE | Gloves, goggles, lab coat | |

| First Aid Measures | Rinse skin/eyes with water |

Environmental Impact

The compound’s low water solubility and high log suggest limited environmental mobility, though bioaccumulation potential in aquatic organisms warrants further study .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume